molecular formula C16H10ClFN2O2 B11351392 5-(4-chlorophenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11351392
M. Wt: 316.71 g/mol
InChI Key: YQHVLRJNYKHKTR-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a fluorophenyl group, and an oxazole ring. These structural features contribute to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 4-chlorobenzonitrile with 4-fluoroaniline in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the oxazole ring. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-chlorophenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline

Uniqueness

5-(4-chlorophenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and its oxazole ring structure

Properties

Molecular Formula

C16H10ClFN2O2

Molecular Weight

316.71 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H10ClFN2O2/c17-11-3-1-10(2-4-11)15-9-14(20-22-15)16(21)19-13-7-5-12(18)6-8-13/h1-9H,(H,19,21)

InChI Key

YQHVLRJNYKHKTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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